molecular formula C10H19NO3 B7967974 Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No.: B7967974
M. Wt: 201.26 g/mol
InChI Key: YMSRLPJZNWGMAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, with hydroxyl and methyl substituents at the 3- and 4-positions, respectively. This compound is structurally characterized by its bicyclic framework, which introduces chirality and influences its physicochemical properties. Pyrrolidine-based tert-butyl carboxylates are widely utilized in medicinal chemistry as intermediates for chiral synthesis, peptide modifications, and drug discovery due to their stability and tunable reactivity.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-hydroxy-4-methylpyrrolidine+tert-butyl chloroformatetert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate+HCl\text{3-hydroxy-4-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-hydroxy-4-methylpyrrolidine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is typically stable under basic conditions but undergoes hydrolysis under acidic or strong basic conditions to yield a carboxylic acid. This reaction is critical for deprotection in synthesis workflows.

Reaction Type Conditions Product
Acid-catalyzed hydrolysisHCl, heatCarboxylic acid
Base-mediated hydrolysisStrong bases (e.g., LiOH)Carboxylate salt

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium(VI) oxide or potassium permanganate. This reaction is pivotal for introducing carbonyl functionality.

Reagent Conditions Product
CrO₃ (Jones reagent)Acetone/H₂OKetone
KMnO₄H+/heatKetone

Substitution Reactions

While the methyl group itself is not reactive, the hydroxyl group can be activated (e.g., via tosylation) to enable nucleophilic substitution. The pyrrolidine ring may also undergo electrophilic substitution if activated.

Reaction Type Reagents Product
Tosylation → substitutionTsCl/Py, then nucleophileSubstituted pyrrolidine

Pharmaceutical Development

The compound serves as a versatile building block in drug discovery, particularly for synthesizing bioactive molecules. Its stereochemistry (3R,4S or 3R,4R) influences biological activity, with research highlighting its potential in neuroprotection and enzyme inhibition .

Biological Activity

  • Neuroprotective Effects : Analogous compounds show reduced oxidative stress and inflammation in amyloid-beta toxicity models, suggesting potential applications in neurodegenerative disease research.

  • Interaction with Biomolecules : The hydroxyl group facilitates hydrogen bonding, enabling interactions with proteins and enzymes.

Limitations and Challenges

  • Stereochemical Complexity : Variants like (3R,4S) and (3R,4R) require precise reaction control to maintain stereochemical integrity.

  • Ester Stability : The tert-butyl ester’s resistance to hydrolysis necessitates robust conditions for deprotection, which may affect sensitive functional groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • Used as a precursor in the synthesis of complex organic molecules.
    • Acts as a chiral auxiliary in asymmetric synthesis, enhancing the selectivity of reactions.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form ketones or aldehydes.
    • Reduction : Can be reduced to yield amines or alcohols.
    • Substitution : The pyrrolidine ring can undergo nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationCr(VI) oxide, TEMPOKetones, aldehydes
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionAlkyl halidesSubstituted pyrrolidines

Biology

  • Biological Activity :
    • Investigated for its potential to inhibit specific enzymes and modulate receptor activity.
    • Preliminary studies suggest neuroprotective effects, particularly against amyloid-beta toxicity in models of Alzheimer's disease.
  • Case Study: Neuroprotection in Alzheimer's Disease Models :
    • In vitro studies showed that the compound reduced TNF-α levels and free radical production in astrocytes exposed to amyloid-beta (Aβ) peptides.
    • Results indicated significant reductions in cell death and inflammatory cytokines at optimal concentrations.

Medicine

  • Therapeutic Potential :
    • Explored for incorporation into drug formulations targeting neurological disorders.
    • Its unique structure allows for potential development as a therapeutic agent against neurodegenerative diseases.
  • Mechanism of Action :
    • May interact with molecular targets such as enzymes or receptors, leading to biological responses that could mitigate disease symptoms.

Industry

  • Pharmaceutical Production :
    • Employed in the synthesis of pharmaceuticals and agrochemicals.
    • Its role as a chiral auxiliary is crucial for producing enantiomerically pure compounds.
  • Green Chemistry Applications :
    • Utilized in processes that adhere to green chemistry principles, promoting sustainability in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications References
Target compound 3-hydroxy, 4-methyl C11H19NO3 213.28 (calculated) Hydrophilic groups, chiral centers Pharmaceutical intermediates, chiral synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 3-hydroxymethyl, 4-(4-methoxyphenyl) C17H25NO4 307.4 Enhanced steric bulk, aromatic moiety Laboratory R&D, crystallography studies
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine-linked bromo, dimethoxymethyl C20H28BrNO5 466.35 Halogenated reactivity, electron-withdrawing groups Cross-coupling reactions, agrochemical intermediates
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Methoxycarbonylphenyl, dihydropyridine C18H23NO4 325.38 Irritant, lachrymator Drug delivery systems, prodrug design
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Nitropyrimidinylamino, dibenzylamino C29H37N7O4 547.65 Nitro group instability, hydrogen-bonding capacity Antiviral or anticancer intermediates
trans-tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Benzyloxycarbonylamino, 4-hydroxy C18H24N2O5 348.39 Protective group strategy, stereoselectivity Peptide synthesis, protective intermediates

Structural and Electronic Effects

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl and methyl groups enhance hydrophilicity compared to analogs with aromatic (e.g., 4-methoxyphenyl in ) or halogenated substituents (e.g., bromo in ). This impacts solubility in polar solvents and bioavailability.
  • Electron-Donating/Withdrawing Groups: Unlike the electron-withdrawing nitro group in or methoxycarbonyl in , the hydroxyl group in the target compound acts as an electron donor, influencing reactivity in ring-opening or substitution reactions.

Stability and Reactivity Trends

  • Thermal Stability : The tert-butyl group universally enhances thermal stability across analogs . However, nitro-substituted derivatives (e.g., ) may decompose under high temperatures due to nitro group lability.
  • Hydrolytic Sensitivity : The hydroxyl group in the target compound increases susceptibility to oxidation compared to ether-protected analogs (e.g., methoxyphenyl in ).

Biological Activity

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, also known as (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, is a chiral compound with significant potential in medicinal chemistry. Its unique pyrrolidine structure, characterized by a tert-butyl ester group and hydroxyl and methyl substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butyl group at the carboxylic acid position and hydroxyl and methyl groups at the 3 and 4 positions, respectively.

Biological Activity Overview

Research indicates that (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exhibits biological activity relevant to drug development. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). Similar compounds have shown affinity for glutamate receptors, indicating that this compound may influence neurotransmitter systems .

The mechanism of action for (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and tert-butyl groups can participate in hydrogen bonding and other interactions that influence biological responses .

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with glutamate receptors, which are crucial for synaptic transmission in the CNS.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Pharmacological Applications

The compound is being investigated for its therapeutic potential in several areas:

  • Neurological Disorders : Due to its potential interaction with neurotransmitter systems, it is being explored as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Drug Development : Its unique structure allows for modifications that can enhance efficacy or reduce toxicity in therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:

StudyFindings
The compound showed moderate protective effects in astrocytes against amyloid beta-induced toxicity, suggesting potential neuroprotective properties.
Binding affinity studies indicated that it interacts with specific receptors involved in neurotransmission, although detailed mechanisms remain under investigation.
In vivo studies demonstrated that derivatives of this compound could inhibit amyloidogenesis in models resembling Alzheimer's pathology.

Comparison with Similar Compounds

Several compounds share structural similarities with (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:

CompoundStructureBiological Activity
Pyrrolidine-1-carboxylic acidLacks hydroxyl groupSimilar but less potent
3-Hydroxy-4-methylpyrrolidineLacks tert-butyl esterReduced stability and bioactivity
Other chiral pyrrolidinesVarious substituentsVaries widely in activity

These comparisons highlight the uniqueness of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate regarding its specific methyl substitution and potential pharmacological properties .

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, and what critical parameters influence reaction efficiency?

Synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

  • Carbamate Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, enabling selective functionalization .
  • Hydroxyl Group Introduction : Oxidation or hydroxylation reactions under controlled conditions. For example, DMAP and triethylamine in dichloromethane at 0–20°C have been employed for similar intermediates .
  • Purification : Silica gel column chromatography is standard, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
    Critical Parameters :
  • Temperature control (±5°C) to prevent side reactions.
  • Moisture-sensitive reagents requiring anhydrous conditions.
  • Stereochemical integrity monitored via intermediate NMR analysis .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

Handling Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation risks .
    Storage :
  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Avoid proximity to oxidizing agents or heat sources (>30°C) to mitigate decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Primary Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, with hydroxy and methyl groups showing distinct splitting patterns (e.g., δ 1.4–1.5 ppm for tert-butyl, δ 3.5–4.0 ppm for pyrrolidine protons) .
    • NOE Experiments : Resolves stereochemistry by analyzing spatial proximity of substituents .
  • X-ray Crystallography :
    • SHELX software refines crystal structures, confirming absolute configuration and intramolecular hydrogen bonding (e.g., O–H···O=C interactions) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 244.18) .

Advanced Research Questions

Q. What strategies can resolve conflicting NMR data observed in the structural elucidation of derivatives?

Methodological Approach :

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between hydroxy protons and carbonyl carbons confirm substituent positions .
  • Dynamic NMR Analysis : Investigate temperature-dependent splitting to identify conformational exchange (e.g., puckering of the pyrrolidine ring) .
  • Computational DFT Calculations : Predict chemical shifts (e.g., using Gaussian) and compare with experimental data to resolve ambiguities .

Q. How can computational modeling complement experimental data in predicting reactivity during functionalization?

Key Applications :

  • Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitutions, guiding solvent selection (e.g., polar aprotic solvents enhance SN2 mechanisms) .
  • Steric and Electronic Effects : Molecular docking (AutoDock) evaluates steric hindrance from the tert-butyl group, predicting regioselectivity in acylation or alkylation reactions .
  • Solvent Optimization : COSMO-RS simulations model solvent interactions to maximize yield in hydroxy-group derivatization .

Q. What mechanistic considerations are critical for optimizing regioselectivity in functionalization reactions?

Factors to Investigate :

  • Steric Effects : The tert-butyl group directs electrophiles to the less hindered 3-hydroxy position .
  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to activate specific sites for functionalization .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents favor radical pathways .
    Experimental Design :
  • Conduct competitive reactions with isotopic labeling (¹³C) to track regioselectivity trends.
  • Monitor reaction progress via TLC and in-situ IR spectroscopy for real-time intermediate analysis .

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